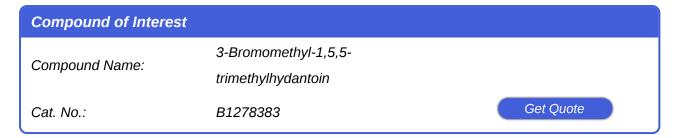


The Genesis and Evolution of Brominated Hydantoin Reagents: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated hydantoin reagents, a class of N-halamine compounds, have carved a significant niche in both industrial and laboratory settings. Characterized by a five-membered hydantoin ring with one or two bromine atoms attached to the nitrogen, these reagents are renowned for their efficacy as disinfectants, sanitizers, and versatile brominating agents in organic synthesis. This technical guide delves into the discovery, history, synthesis, and mechanisms of action of the most prominent brominated hydantoin reagents: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH).

Historical Development

The story of brominated hydantoins is intrinsically linked to the broader history of hydantoin chemistry and the development of N-halamine disinfectants. The concept of N-halamine compounds was first introduced in the early 20th century, with significant advancements in their synthesis and application occurring from the mid-century onwards.

The idea of N-halamine compounds was first proposed in 1969 by Kovacic and colleagues. These compounds are characterized by one or more nitrogen-halogen covalent bonds, typically formed by the halogenation of imide, amide, or amine groups.[1] The development of organic



N-halamines solved the stability issues associated with using elemental halogens like chlorine and iodine for disinfection.[2]

While the early history of hydantoin synthesis dates back to the 19th century, the specific development of N-brominated hydantoins for disinfection and as chemical reagents gained momentum later. A key patent filed in 1957 by Ora G. Archibald and Allen R. Whittle described the preparation of halogenated hydantoins, laying some of the foundational work in this area.

Physicochemical Properties and Quantitative Data

The efficacy and application of brominated hydantoin reagents are dictated by their physical and chemical properties. DBDMH and BCDMH are white to off-white crystalline solids with a characteristic halogen odor.[3][4] They exhibit limited solubility in water but are soluble in various organic solvents.[3][5]

Below is a summary of the key physicochemical properties of DBDMH and BCDMH.

Property	1,3-Dibromo-5,5- dimethylhydantoin (DBDMH)	1-Bromo-3-chloro-5,5- dimethylhydantoin (BCDMH)
CAS Number	77-48-5	16079-88-2[3]
Molecular Formula	C5H6Br2N2O2	C5H6BrCIN2O2[3]
Molecular Weight	285.92 g/mol	241.47 g/mol [3]
Appearance	White crystalline solid with a slight bromine odor[4]	White or off-white crystalline powder with a chlorine odor[3]
Melting Point	197-203 °C (decomposes)[6]	158-162 °C[3]
Solubility in Water	0.1 g/100 mL (20 °C)[4]	0.2 g/100 g (25 °C)[5]
Solubility in Organic Solvents	Soluble in acetone, THF, 1,4- dioxane, CCl4 (reflux)	Soluble in benzene, methylene dichloride, chloroform[5]
Active Bromine Content	~55%	31-35%[3]
Active Chlorine Content	-	14-17%[3]

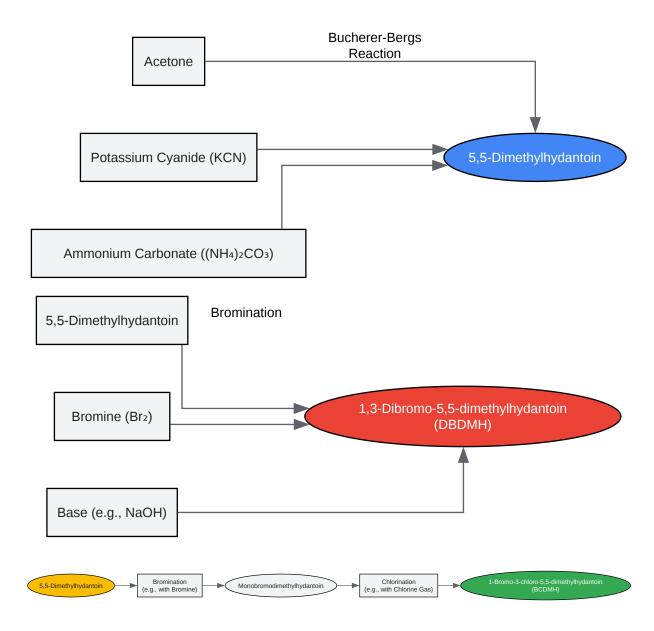


Synthesis of Brominated Hydantoin Reagents

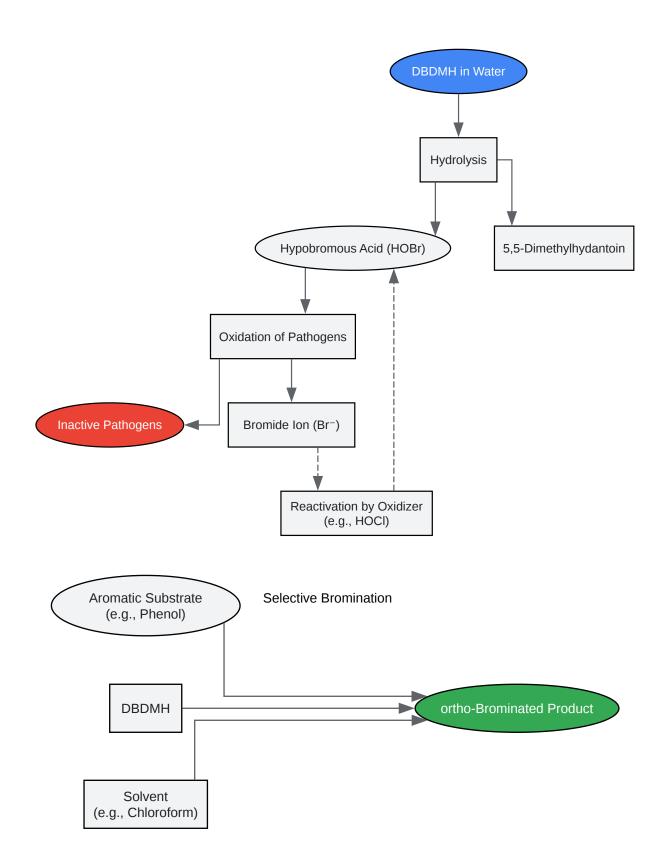
The synthesis of brominated hydantoins typically starts with the formation of the 5,5-dimethylhydantoin precursor, followed by bromination and, in the case of BCDMH, subsequent chlorination.

Synthesis of 5,5-Dimethylhydantoin

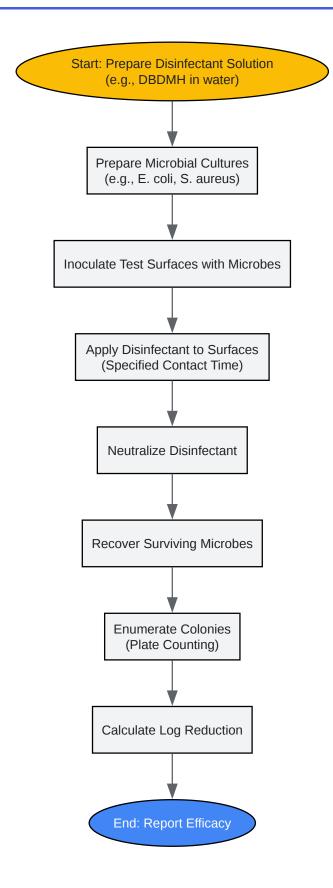
The Bucherer-Bergs reaction is a classic and widely used method for the synthesis of 5,5-disubstituted hydantoins.



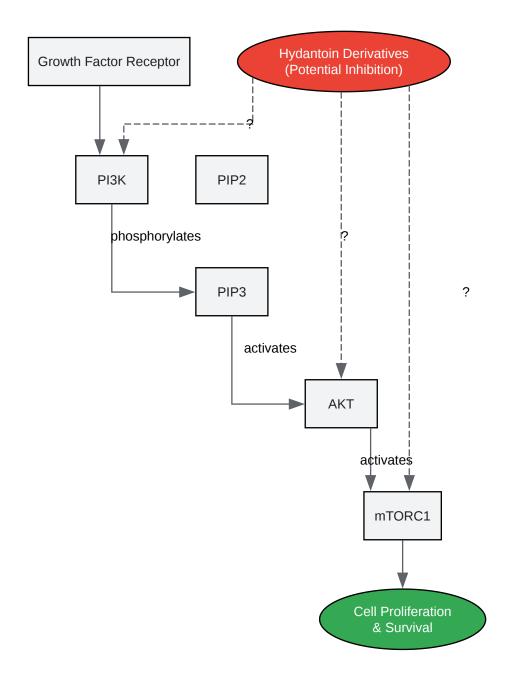












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